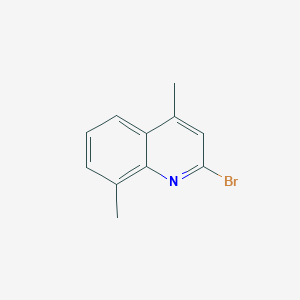

2-Bromo-4,8-dimethylquinoline

Vue d'ensemble

Description

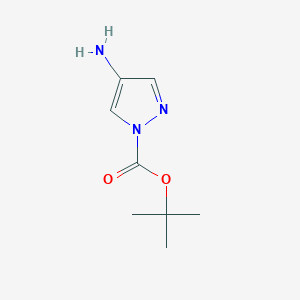

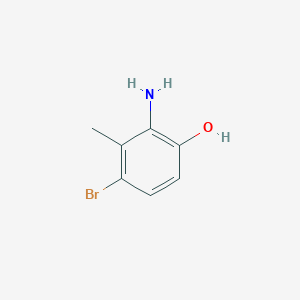

2-Bromo-4,8-dimethylquinoline is a chemical compound with the molecular formula C11H10BrN . It is a derivative of quinoline, a class of compounds that are ubiquitous in medicinal, bioorganic, agrochemical, and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including 2-Bromo-4,8-dimethylquinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 2-Bromo-4,8-dimethylquinoline consists of a double ring structure with a nitrogen atom (N), which allows these compounds to be employed in various transformations . The average mass is 236.108 Da and the monoisotopic mass is 234.999649 Da .Chemical Reactions Analysis

Quinolines, including 2-Bromo-4,8-dimethylquinoline, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

The empirical formula of 2-Bromo-4,8-dimethylquinoline is C11H10BrN . The molecular weight is 236.11 .Applications De Recherche Scientifique

Photoremovable Protecting Group in Biological Research :2-Bromo-4,8-dimethylquinoline and its derivatives have been explored for their utility as photoremovable protecting groups, especially in biological contexts. For instance, 8-Bromo-7-hydroxyquinoline (BHQ) has been shown to be efficiently photolyzed under simulated physiological conditions, releasing carboxylates, phosphates, and diols. These functional groups are commonly found in bioactive molecules such as neurotransmitters and nucleic acids. BHQ's water solubility, stability in the dark, low fluorescence levels, and compatibility with fluorescent indicators make it a promising candidate for studies in cell and tissue culture using light, particularly two-photon excitation (2PE) (Zhu, Pavlos, Toscano, & Dore, 2006).

Intermediate in Synthesis of Biologically Active Compounds :Bromo-4-iodoquinoline, related to 2-Bromo-4,8-dimethylquinoline, serves as an important intermediate in synthesizing various biologically active compounds. For example, it's used in creating GSK2126458, highlighting its relevance in pharmaceutical chemistry. The synthesis process involves cyclization and substitution reactions, demonstrating the compound's versatility in chemical synthesis (Wang, Guo, Wang, Ouyang, & Wang, 2015).

Application in Tumor Cell Research :Compounds related to 2-Bromo-4,8-dimethylquinoline, such as 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, have been investigated for their potential in tumor cell research. They show promise in identifying breast tumors in vivo and have been used in studies comparing different radioactive compounds in tumor targeting, indicating their significance in oncological research (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).

Incorporation into Novel Chelating Ligands :2-Bromo-4,8-dimethylquinoline derivatives have been used in the synthesis of novel chelating ligands. For example, the Friedländer approach has been employed for incorporating 6-bromoquinoline into various ligands. These derivatives show potential in forming biquinolines or alkynyl derivatives through reactions with nickel or under Sonogashira conditions, which could be useful in developing novel compounds for various applications (Hu, Zhang, & Thummel, 2003).

Synthesis and Characterization in Corrosion Studies :Derivatives of 2-Bromo-4,8-dimethylquinoline have been synthesized and characterized for their potential as corrosion inhibitors. Studies involving 8-hydroxyquinoline derivatives have shown these compounds to be effective in inhibiting corrosion in acidic environments, making them relevant in materials science and engineering (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).

Safety and Hazards

The safety data sheet for 2-Bromo-4,8-dimethylquinoline indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Propriétés

IUPAC Name |

2-bromo-4,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYABWVEMZQVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,8-dimethylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)